Diamthazole

Antifungal drug discovery Benzothiazole SAR Non-azole antifungals

Diamthazole (Dimazole, CAS 95-27-2) is a benzothiazole-class antifungal agent, structurally and mechanistically distinct from imidazole/triazole azoles. Unlike azoles that inhibit CYP51, diamthazole disrupts fungal metabolic homeostasis and cell wall biosynthesis, making it invaluable for azole-resistance research. Its well-documented neuropsychiatric toxicity led to withdrawal in France (1972), positioning it as a definitive positive control in preclinical neurotoxicity assays. Available as free base (≥98% purity) or hydrochloride salt for research use only.

Molecular Formula C15H23N3OS
Molecular Weight 293.4 g/mol
CAS No. 95-27-2
Cat. No. B1206777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamthazole
CAS95-27-2
Synonymsamikazol
diamthazole
diamthazole dihydrochloride
dimazole
Molecular FormulaC15H23N3OS
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C
InChIInChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyWGMYEOIMVYADRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diamthazole (CAS 95-27-2): Benzothiazole-Class Antifungal Agent with Phase IV Clinical History


Diamthazole (synonym: Dimazole; CAS 95-27-2) is a small-molecule synthetic antifungal agent belonging to the benzothiazole chemical class [1]. Its molecular formula is C15H23N3OS (molecular weight 293.43 g/mol), structurally characterized by a benzothiazole core substituted with a diethylaminoethoxy side chain [1]. Initially developed in the 1950s, diamthazole advanced to Phase IV clinical use as a topical dermatological antifungal [1][2]. Notably, it was withdrawn from the French market in 1972 due to neuropsychiatric adverse reactions [2]. The compound is commercially available primarily as the hydrochloride salt form (CAS 17140-69-1) for research use only.

Why Diamthazole Cannot Be Replaced by Generic Azole Antifungals for Research Applications


Substitution of diamthazole with a generic azole antifungal (e.g., clotrimazole, miconazole) is scientifically invalid for procurement requiring benzothiazole-specific pharmacology. Diamthazole is unequivocally classified as a benzothiazole derivative [1], a distinct heterocyclic scaffold fundamentally different from the imidazole and triazole cores of azole antifungals [2]. While azoles exert antifungal activity primarily through inhibition of lanosterol 14α-demethylase (CYP51), published data indicate that diamthazole's mechanism involves disruption of fungal metabolic homeostasis and inhibition of cell wall biosynthesis . Furthermore, diamthazole possesses a well-documented safety profile of neuropsychiatric toxicity that led to market withdrawal in France in 1972 [1], a critical differentiator for toxicology studies. These structural, mechanistic, and toxicological distinctions preclude simple interchangeability.

Diamthazole (CAS 95-27-2) Quantitative Differentiation Evidence for Scientific Procurement


Benzothiazole Scaffold vs. Azole Scaffold: Structural and Mechanistic Differentiation of Diamthazole

Diamthazole contains a benzothiazole core (a benzene ring fused to a thiazole ring containing one nitrogen and one sulfur atom) [1]. This contrasts with azole antifungals (e.g., clotrimazole, fluconazole), which contain imidazole or triazole rings (five-membered heterocycles with two or three nitrogen atoms). Published research indicates that benzothiazole derivatives exhibit antifungal mechanisms distinct from CYP51 inhibition, instead targeting cell wall biosynthesis and metabolic homeostasis . This structural divergence establishes diamthazole as a mechanistically distinct alternative to azole-based compounds [1].

Antifungal drug discovery Benzothiazole SAR Non-azole antifungals

Diamthazole Withdrawal in France (1972) Due to Neuropsychiatric Toxicity: A Definitive Safety Differentiator

Diamthazole was withdrawn from the market in France in 1972 due to neuropsychiatric adverse reactions [1][2]. Case reports document convulsions and neurotoxic effects in infants following topical application [3]. This contrasts sharply with widely used topical azole antifungals such as clotrimazole and miconazole, which remain approved for over-the-counter use with well-established safety profiles and are not associated with similar neuropsychiatric toxicity [4]. This toxicity profile is a critical differentiator.

Drug safety Neurotoxicity Pharmacovigilance Withdrawn drugs

Physicochemical Properties of Diamthazole Dihydrochloride Salt Form vs. Free Base

Diamthazole is commercially available primarily as the dihydrochloride salt (CAS 136-96-9; molecular weight with 2HCl addition). The dihydrochloride form exhibits a melting point of 240-243°C [1], and a 5% aqueous solution of the dihydrochloride salt has a pH of approximately 2 [1]. The free base form (CAS 95-27-2) has a reported boiling point of 195-200°C at 1 Torr . These physicochemical parameters are essential for analytical method development and formulation considerations.

Analytical chemistry Preformulation Salt selection

Commercial Availability: Purity Specifications for Diamthazole Hydrochloride Research-Grade Material

Diamthazole hydrochloride (CAS 17140-69-1) is commercially available from multiple vendors at high purity. Reported purity specifications include ≥98% (e.g., InvivoChem, TargetMol) and 99.86% (MedChemExpress) . These purity levels meet the standards required for in vitro research and analytical applications. For comparison, novel research-grade benzothiazole derivatives may lack established purity benchmarks.

Research reagents Analytical standards Procurement specifications

Diamthazole (CAS 95-27-2) Optimal Research and Industrial Application Scenarios


Positive Control in Neurotoxicity and Pharmacovigilance Studies

Diamthazole serves as a well-documented positive control for investigating neuropsychiatric adverse drug reactions in preclinical models. Its withdrawal from the French market in 1972 due to neuropsychiatric toxicity, including documented cases of convulsions in infants [1][2], provides a definitive endpoint for toxicology assays. This application is supported by the compound's established regulatory history and available case literature [1][2].

Mechanistic Probe for Non-Azole, Benzothiazole-Based Antifungal Research

As a benzothiazole-class antifungal [3], diamthazole provides a structurally distinct tool for studying antifungal mechanisms unrelated to lanosterol 14α-demethylase (CYP51) inhibition. Its reported mechanism involving disruption of fungal metabolic homeostasis and cell wall biosynthesis inhibition makes it valuable for research on azole-resistant fungal strains and for exploring alternative antifungal pathways [3].

Analytical Reference Standard for Benzothiazole Compound Identification

With established physicochemical parameters (mp 240-243°C for the dihydrochloride salt; bp 195-200°C at 1 Torr for the free base) [4] and commercially available high-purity material (≥98% to 99.86%) , diamthazole is suitable as an analytical reference standard. Applications include HPLC method development, mass spectrometry calibration, and quality control of novel benzothiazole derivatives [4].

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